t-Hexyl peroxy isopropyl monocarbonate
Description
Properties
CAS No. |
132929-84-1 |
|---|---|
Molecular Formula |
C10H18O5 |
Molecular Weight |
218.249 |
IUPAC Name |
6-(2,2-dimethylpentyl)-6-methyl-1,2,3,5-tetraoxan-4-one |
InChI |
InChI=1S/C10H18O5/c1-5-6-9(2,3)7-10(4)12-8(11)13-15-14-10/h5-7H2,1-4H3 |
InChI Key |
UIWRKSUOGIAAMQ-UHFFFAOYSA-N |
SMILES |
CCCC(C)(C)CC1(OC(=O)OOO1)C |
Synonyms |
t-Hexyl peroxy isopropyl monocarbonate |
Origin of Product |
United States |
Preparation Methods
The synthesis of t-Hexyl peroxy isopropyl monocarbonate typically involves the reaction of t-hexyl hydroperoxide with isopropyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization .
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are crucial during the production process due to the reactive nature of organic peroxides .
Chemical Reactions Analysis
t-Hexyl peroxy isopropyl monocarbonate undergoes various types of chemical reactions, including:
Oxidation: The peroxide group in this compound can participate in oxidation reactions, often acting as an oxidizing agent.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
t-Hexyl peroxy isopropyl monocarbonate has several applications in scientific research, including:
Chemistry: It is used as an initiator in polymerization reactions due to its ability to generate free radicals.
Biology: The compound is studied for its potential effects on biological systems, particularly in oxidative stress research.
Medicine: Research is ongoing to explore its potential therapeutic applications, especially in the context of its oxidative properties.
Mechanism of Action
The mechanism of action of t-Hexyl peroxy isopropyl monocarbonate primarily involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Chemical Identification :
- IUPAC Name: OO-(1,1-Dimethylbutyl) O-(1-methylethyl) carbonoperoxoate
- CAS Number : 132929-84-1
- Molecular Formula : C₁₀H₂₀O₄
- Molecular Weight : 204.26 g/mol
Structural Features: This compound is a peroxy monocarbonate characterized by a tert-hexyl (1,1-dimethylbutyl) group and an isopropyl (1-methylethyl) group linked via a carbonate-peroxy bridge. Its structure combines the stability of bulky tert-alkyl groups with the reactive peroxy functional group, making it suitable for applications requiring controlled radical initiation, such as polymer synthesis or crosslinking agents in industrial processes.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to t-hexyl peroxy isopropyl monocarbonate:
Key Differences in Reactivity and Stability
- Thermal Stability: The tert-hexyl group in this compound provides steric hindrance, increasing its decomposition temperature compared to linear alkyl peroxides like isopropyl peroxide (iPrOOiPr). For example, tert-butyl peroxides typically decompose at 100–150°C, while linear dialkyl peroxides decompose below 100°C . Peracetic acid (AcOOH) is less thermally stable due to its acyloxy group, decomposing explosively at elevated temperatures.
- Reactivity with NOx: Peroxy radicals generated from peroxides (e.g., methylperoxy, acetylperoxy) react with NOx (NO/NO₂) in atmospheric conditions. The dominance of this reaction over self-recombination (quantified by the β factor) depends on NOx concentrations. For instance, in low NOx environments, self-reaction dominates (β < 1), but even trace NOx (≥0.1 ppb) shifts the balance toward NOx-driven loss .
- Solubility: this compound is likely lipophilic due to its bulky alkyl groups, similar to tert-butyl peroxides, which are insoluble in water but soluble in organic solvents. In contrast, hydroperoxides like peracetic acid are water-soluble .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
